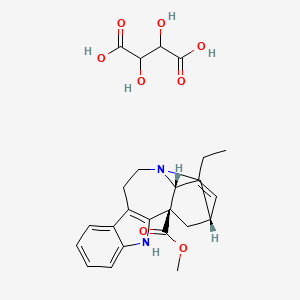

Catharanthine Tartrate

Description

Historical Context and Evolution of Research on Tartaric Acid as a Chiral Reagent

The story of tartaric acid is intrinsically linked to the birth of stereochemistry. libretexts.orglibretexts.org Its journey from a crystalline deposit in wine fermentation to a fundamental tool in understanding three-dimensional molecular structure is a testament to the meticulous observations of pioneering scientists. wikipedia.orgknowde.com

In 1832, the French physicist Jean-Baptiste Biot made the seminal observation that an aqueous solution of tartaric acid, derived from the tartar in wine, could rotate the plane of polarized light. libretexts.orglibretexts.orgwikipedia.org This phenomenon, known as optical activity, hinted at an underlying asymmetry at the molecular level. However, a related substance, racemic acid, which was also found in wine, did not exhibit this property. libretexts.orglibretexts.org

The mystery of these two forms of tartaric acid was unraveled in 1847 by the brilliant young chemist Louis Pasteur. wikipedia.orglibretexts.org While studying the sodium ammonium (B1175870) salts of both tartaric acid and racemic acid, Pasteur noticed the formation of two distinct types of crystals from the racemic acid salt. libretexts.orglibretexts.org These crystals were non-superimposable mirror images of each other, a property he termed hemihedrism. libretexts.orgyoutube.com With painstaking patience and a pair of tweezers, Pasteur manually separated the "right-handed" and "left-handed" crystals. libretexts.orglibretexts.orgyoutube.com

Upon dissolving each type of crystal in water, he discovered that the solution of right-handed crystals rotated polarized light in the same direction as natural tartaric acid (dextrorotatory), while the solution of left-handed crystals rotated light to the same degree but in the opposite direction (levorotatory). libretexts.orglibretexts.org A mixture of equal amounts of both types of crystals was optically inactive, just like the original racemic acid. libretexts.org This landmark experiment provided the first definitive proof of molecular chirality, the concept that molecules can exist as non-superimposable mirror images, or enantiomers. libretexts.orglibretexts.orgnih.gov Pasteur's work laid the groundwork for the field of stereochemistry and established tartaric acid as a quintessential chiral reagent. libretexts.orglibretexts.org Further research by Pasteur in 1857 revealed the principle of biological enantioselectivity, where microorganisms would preferentially metabolize one enantiomer of tartaric acid over the other. nih.govnih.gov

The historical significance of tartaric acid extends to its use as a resolving agent, a compound used to separate racemic mixtures into their constituent enantiomers. researchgate.net This application remains a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule.

| Year | Scientist(s) | Key Discovery/Contribution |

| 1769 | Carl Wilhelm Scheele | First to chemically extract tartaric acid. wikipedia.org |

| 1832 | Jean-Baptiste Biot | Discovered the optical activity of tartaric acid solutions. libretexts.orglibretexts.orgwikipedia.org |

| 1847 | Louis Pasteur | Successfully resolved the enantiomers of racemic acid by manual separation of crystals, demonstrating molecular chirality. wikipedia.orglibretexts.org |

| 1857 | Louis Pasteur | Discovered biological enantioselectivity by observing the preferential metabolism of one tartaric acid enantiomer by microorganisms. nih.govnih.gov |

Significance of Catharanthine (B190766) as a Complex Indole (B1671886) Alkaloid Precursor in Organic Synthesis

Catharanthine, a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus (Madagascar periwinkle), holds a position of immense importance in the realm of organic synthesis. mdpi.comnih.gov Its primary significance lies in its role as a key precursor for the semi-synthesis of the clinically vital anticancer drugs, vinblastine (B1199706) and vincristine (B1662923). mdpi.comnih.govnih.gov These drugs are bisindole alkaloids, formed through the coupling of catharanthine with another monomeric indole alkaloid, vindoline (B23647). nih.gov

The natural abundance of vinblastine and vincristine in C. roseus is extremely low, making their direct isolation economically unfeasible for meeting clinical demands. nih.govnih.gov Consequently, the development of efficient synthetic methods to couple the more readily available catharanthine and vindoline has been a major focus of research for decades.

A pivotal breakthrough in this area was the development of an iron(III)-promoted coupling reaction. nih.govnih.govacs.org This biomimetic approach mimics the presumed enzymatic coupling in the plant. acs.org In a typical procedure, treatment of a mixture of catharanthine and vindoline with an iron(III) salt, such as ferric chloride (FeCl₃), initiates the reaction. nih.gov This is thought to proceed through the formation of a catharanthine radical cation, which then undergoes fragmentation and subsequent diastereoselective coupling with vindoline. nih.govnih.govcapes.gov.br The initial product of this coupling is anhydrovinblastine (B1203243). nih.gov

Further advancements have led to one-pot procedures where the intermediate anhydrovinblastine is directly converted to vinblastine. nih.govnih.gov For instance, the addition of sodium borohydride (B1222165) (NaBH₄) and air to the reaction mixture after the initial coupling leads to the oxidation of the C15'–C20' double bond and reduction of an intermediate iminium ion, yielding vinblastine directly. nih.govnih.gov These methods have significantly improved the efficiency of vinblastine synthesis, with yields of coupled products often exceeding 80%. nih.govresearchgate.net

The following table summarizes a prominent synthetic route for the coupling of catharanthine and vindoline to produce vinblastine:

| Reagents and Conditions | Key Intermediate(s) | Product(s) and Yield(s) |

| 1. Catharanthine, Vindoline, FeCl₃ (5 equiv.), CF₃CH₂OH/H₂O | Anhydrovinblastine | Anhydrovinblastine (up to 90%) nih.gov |

| 2. Fe(III)-NaBH₄/air | - | Vinblastine (40-43%), Leurosidine (20-23%) nih.govcapes.gov.br |

The ability to synthesize vinblastine and its analogues through the coupling of catharanthine has not only secured the supply of these essential medicines but has also opened avenues for the creation of novel derivatives with potentially improved therapeutic properties. acs.org

Interdisciplinary Research Landscape Involving Tartaric Acid and Catharanthine Chemistry

The influence of tartaric acid and catharanthine extends far beyond the confines of traditional organic chemistry, permeating a wide array of scientific disciplines. Their unique properties and functionalities have made them valuable tools in fields ranging from food science and materials science to medicinal chemistry and cancer research.

Tartaric acid, with its ready availability, chirality, and chelating properties, has found diverse applications. In the food industry, it is widely used as an acidulant, providing a tart flavor to foods and beverages such as carbonated drinks, fruit jellies, and candies. knowde.combisleyinternational.combritannica.com It also functions as a preservative and a leavening agent in baking powders. wikipedia.orgbisleyinternational.com In the realm of materials science, tartaric acid and its derivatives are employed in metal cleaning and polishing, as well as in the production of mirrors through the silvering process (as Rochelle salt). britannica.comresearchgate.netchemicalbook.com Its ability to chelate metal ions is also utilized in agriculture to improve nutrient uptake in soil. bisleyinternational.com Furthermore, derivatives of tartaric acid have been investigated as biodegradable and safe antimicrobial agents for food packaging, addressing the growing concern of multidrug-resistant pathogens. ffhdj.com

Catharanthine's interdisciplinary impact is primarily centered on its role in medicinal chemistry and cancer biology. As a precursor to vinblastine and vincristine, it is at the heart of research aimed at developing more effective and less toxic anticancer therapies. mdpi.comnih.govindustryarc.com The study of these vinca (B1221190) alkaloids has been instrumental in understanding the mechanism of microtubule inhibition, a key target in cancer chemotherapy. acs.orgnih.gov Researchers are actively exploring the synthesis of novel vinblastine analogues derived from catharanthine to overcome drug resistance and improve efficacy against various cancers, including leukemias, lymphomas, and solid tumors. acs.orgindustryarc.comnih.gov Beyond its role as a synthetic precursor, catharanthine itself has been shown to possess biological activities, including potential effects on apoptosis and autophagy in cancer cells. researchgate.net The investigation of catharanthine biosynthesis in Catharanthus roseus also involves plant biology and metabolic engineering, with the goal of enhancing its production through biotechnological approaches. nih.govnih.gov

The following table highlights the diverse interdisciplinary applications of tartaric acid and catharanthine:

| Compound | Field of Application | Specific Use/Research Focus |

| (±)-Tartaric Acid | Food Science | Acidulant, preservative, flavoring agent, leavening agent. knowde.combisleyinternational.combritannica.combakerpedia.com |

| Materials Science | Metal cleaning and polishing, mirror production (Rochelle salt), biodegradable polymers. britannica.comresearchgate.netchemicalbook.com | |

| Agriculture | Chelating agent for soil nutrients. bisleyinternational.com | |

| Pharmaceuticals | Excipient in effervescent salts, production of tartar emetic. wikipedia.orgrandi-group.com | |

| Antimicrobial Research | Development of derivatives for food packaging. ffhdj.com | |

| Catharanthine | Medicinal Chemistry | Precursor for the synthesis of vinblastine, vincristine, and novel analogues. mdpi.comnih.govindustryarc.com |

| Cancer Research | Investigation of the mechanism of action of vinca alkaloids, overcoming drug resistance. acs.orgnih.govresearchgate.net | |

| Plant Biology/Biotechnology | Understanding and engineering the biosynthetic pathway in C. roseus to increase yield. nih.govnih.gov | |

| Pharmacology | Studying the intrinsic biological activities of catharanthine and its derivatives. researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H30N2O8 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-,21+;/m1./s1 |

InChI Key |

JYBKPXVXYJDIFX-QFUJWSNYSA-N |

Isomeric SMILES |

CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Catharanthine (B190766) Synthesis Pathways

The intricate structure of catharanthine has spurred the development of diverse synthetic strategies, ranging from the modification of natural precursors to the complete de novo construction of its molecular framework.

Semisynthetic Approaches to Catharanthine from Natural Precursors

Semisynthesis, which begins with a readily available natural product, offers a more direct route to catharanthine and its analogues. A common starting material is catharanthine itself, extracted from the leaves of Catharanthus roseus. nih.govresearchgate.net From this natural precursor, researchers have developed methods to introduce structural modifications, such as fluorination, to create novel analogues. rsc.orgrsc.org These semisynthetic routes often involve the protection of reactive nitrogen atoms followed by targeted reactions like allylic oxidation or isomerization to activate specific positions for further chemical elaboration. rsc.org For instance, the isomerization of catharanthine to isocatharanthine activates the C20 position, facilitating the introduction of other functional groups. rsc.org Another approach involves the extraction of a mixture of alkaloids from C. roseus, followed by the precipitation of catharanthine and vindoline (B23647) as embonate complexes, which can then be used directly in the semisynthesis of vinblastine (B1199706). nih.gov

The production of catharanthine and its precursors has also been explored in heterologous systems like Nicotiana benthamiana and engineered yeast, which can be fed with precursors like secologanin (B1681713) and tryptamine (B22526) to produce catharanthine. researchgate.netacs.org These biosynthetic platforms offer a renewable and potentially scalable source of this important alkaloid.

Total Synthesis Strategies for Catharanthine and Its Structural Analogues

Application of Biomimetic Synthesis Principles in Catharanthine Construction

Biomimetic synthesis seeks to mimic the natural biosynthetic pathways in the laboratory. In the context of catharanthine, this often refers to the coupling reaction with vindoline to form dimeric alkaloids like anhydrovinblastine (B1203243), a direct precursor to vinblastine. nih.govnih.gov This coupling is a key step in many semisynthetic and total synthesis approaches. Researchers have investigated various conditions to promote this coupling, often involving the oxidation of catharanthine to generate a reactive intermediate. rsc.orgnih.govnih.gov For example, the use of ferric chloride (FeCl₃) can mediate the fragmentation of catharanthine and its subsequent coupling with vindoline. rsc.orgnih.gov The biomimetic coupling of fluorinated catharanthine derivatives has also been explored, although this can sometimes lead to unexpected rearranged alkaloid structures. rsc.orgrsc.orgresearchgate.net The study of these biomimetic reactions provides valuable insights into the natural formation of these complex molecules and informs the design of more efficient synthetic routes.

Formation and Characterization of Catharanthine Tartrate Salts

The purification of alkaloids is a critical step in their isolation and use. The formation of tartrate salts is a widely employed technique for the purification and crystallization of catharanthine.

Salt Formation as a Purification and Crystallization Strategy for Alkaloids

Alkaloids are basic compounds that can react with acids to form salts. This property is exploited in their purification. By forming a salt with an organic acid like tartaric acid, the solubility characteristics of the alkaloid are altered, often facilitating its crystallization from a solution. researchgate.net Tartaric acid is a particularly useful acid for this purpose, especially for complex alkaloids. researchgate.netnih.gov The formation of a crystalline salt allows for the separation of the desired alkaloid from other impurities that remain dissolved in the solvent. The process typically involves dissolving the crude alkaloid extract in a suitable solvent and then adding a solution of tartaric acid to induce the precipitation of the tartrate salt. google.com This method is generally applicable to a wide range of alkaloids and is a key step in obtaining high-purity material. researchgate.net

Optimization of Crystallization Conditions for High Purity this compound

The success of crystallization as a purification method depends heavily on the optimization of various parameters. The choice of solvent is crucial; a good solvent will dissolve the crude material when hot but will have limited solubility for the pure tartrate salt at cooler temperatures. rochester.eduuct.ac.za For this compound, mixed solvent systems are often employed. google.com The rate of cooling also plays a significant role; slow cooling generally promotes the formation of larger, purer crystals. rochester.edu The pH of the solution can also be adjusted to optimize the yield and purity of the crystalline salt. google.com By carefully controlling these conditions, it is possible to obtain this compound of high purity, often exceeding 99%. google.com The process can be repeated (recrystallization) to further enhance the purity of the final product. uct.ac.za

Influence of Stoichiometry (e.g., Hemitartrate) on Salt Properties

The precise stoichiometric ratio between an acid and a basic alkaloid during salt formation is a critical determinant of the physicochemical properties of the resulting crystalline solid, including its stability, solubility, and melting point. In the case of catharanthine, its interaction with tartaric acid to form a hemitartrate salt serves as an illustrative example.

A hemitartrate salt is formed when two molecules of the base (catharanthine) react with one molecule of the dibasic tartaric acid, resulting in a 2:1 molar ratio. This specific stoichiometry is not arbitrary and dictates the formation of a unique crystal lattice. The catharanthine hemitartrate salt is noted as a key starting material for the semi-synthesis of the chemotherapeutic agents vinblastine and vincristine (B1662923). selleckchem.com The properties of this salt, such as its solubility in specific solvents, are crucial for its handling and subsequent reactions. For instance, catharanthine hemitartrate is soluble in dimethyl sulfoxide (B87167) (DMSO), a common solvent for organic reactions. selleckchem.com

The formation of a hemitartrate, as opposed to a 1:1 tartrate, leads to a different hydrogen-bonding network and packing arrangement within the crystal. These molecular-level differences translate into distinct macroscopic properties. While specific crystallographic data for catharanthine hemitartrate is not detailed in the provided results, the principle holds that the stoichiometry governs the three-dimensional architecture of the salt, which in turn influences its physical characteristics and utility in synthetic processes.

Role of Tartaric Acid and Its Derivatives in Stereoselective Synthesis

Tartaric acid is a cornerstone of stereoselective synthesis, prized for its natural origin, ready availability in both enantiomeric forms, and its rigid C2-symmetric structure. nih.govnih.gov This has led to its extensive use as a chiral auxiliary, a chiral catalyst component, and a building block in the synthesis of complex, biologically active molecules. nih.govnih.gov

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. Tartaric acid and its esters, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), are exemplary chiral auxiliaries. researchgate.netacs.org They can be attached to a reactant to create a chiral environment that biases the approach of a reagent to one of two prochiral faces.

The utility of tartrate esters as chiral auxiliaries is widespread, finding application in numerous asymmetric transformations:

1,3-Dipolar Cycloadditions : The use of diisopropyl (R,R)-tartrate as a chiral auxiliary can achieve high regio-, diastereo-, and enantioselectivity in the reaction of nitrones with achiral allyl alcohols. researchgate.net

Simmons-Smith Cyclopropanation : (+)-Diethyl tartrate can be used to direct the stereoselective formation of cyclopropylmethyl alcohols from γ-silicon substituted allylic alcohols with high stereoselectivity. researchgate.net

Aldol-Type Reactions : Chiral (acyloxy)borane (CAB) complexes, prepared from a mono-O-acylated tartaric acid, can catalyze the reaction between silyl (B83357) enol ethers and aldehydes to produce aldol (B89426) adducts with high enantio- and diastereoselectivities. researchgate.net

The effectiveness of tartaric acid as a chiral auxiliary stems from its ability to form well-defined, often chelated, transition states that sterically hinder one reaction pathway over another, leading to a highly predictable and selective synthesis of the desired stereoisomer. acs.org

Table 1: Applications of Tartaric Acid Derivatives as Chiral Auxiliaries

| Asymmetric Reaction | Tartaric Acid Derivative | Role | Outcome |

| 1,3-Dipolar Cycloaddition | Diisopropyl (R,R)-tartrate | Chiral Auxiliary | High regio-, diastereo-, and enantioselectivity. researchgate.net |

| Simmons-Smith Reaction | (+)-Diethyl tartrate | Chiral Auxiliary | High stereoselectivity (up to 92% ee). researchgate.net |

| Aldol-Type Reaction | Mono-O-acylated tartaric acid | Forms Chiral Borane Complex | High enantio- and diastereoselectivity. researchgate.net |

A pivotal reaction in medicinal chemistry is the coupling of catharanthine with vindoline to form anhydrovinblastine, a direct precursor to vinblastine. This reaction involves the formation of a new C16' stereocenter. Research has shown that this coupling can proceed with complete regioselectivity and diastereoselectivity. nih.gov

Remarkably, the stereochemical outcome at the C16' position appears to be dictated by the inherent chirality and structure of catharanthine itself, rather than being controlled by an external chiral catalyst like tartaric acid. nih.gov Studies using various coupling reagents, including iron(III) chloride and triarylaminium radical cations, consistently yield the "natural" C16' diastereomer. nih.gov This suggests a diastereospecific process where the vindoline molecule attacks the catharanthine-derived intermediate from a specific trajectory, which is sterically favored. The mechanism is proposed to involve a backside attack of vindoline on an electrophilic delocalized radical cation of catharanthine, leading to an inversion of stereochemistry at the C16' position. nih.gov Therefore, in this specific and crucial transformation, the diastereoselectivity is substrate-controlled, a testament to the powerful stereochemical information encoded within the complex catharanthine framework.

Table 2: Stereochemical Outcome of Catharanthine-Vindoline Coupling

| Coupling Reagent | Solvent System | Stereochemical Outcome (C16') | Selectivity | Reference |

| Fe(III) | Acidic Aqueous | Natural Diastereomer | Exclusive | nih.gov |

| BAHA (Triarylaminium Radical Cation) | Aqueous HCl/TFE | Natural Diastereomer | Complete Diastereoselectivity | nih.gov |

Ligand-accelerated catalysis (LAC) is a phenomenon where the rate of a metal-catalyzed reaction is significantly increased by the addition of a specific ligand. princeton.edu When a chiral ligand is used, it can simultaneously accelerate the reaction and induce enantioselectivity. This concept is particularly powerful in asymmetric synthesis. Tartaric acid derivatives are prime candidates for such chiral ligands due to their ability to form stable complexes with a variety of metals. sigmaaldrich.com

The Sharpless asymmetric epoxidation is a classic example of ligand-accelerated catalysis, where the M2L2 (titanium-tartrate) species is not only the most enantioselective but also a significantly faster catalyst than the un-ligated metal species. princeton.edu Similarly, in the osmium-catalyzed dihydroxylation, cinchona alkaloids act as accelerating chiral ligands. princeton.edu

While direct application of this principle to reactions involving the functionalization of the catharanthine molecule itself is not explicitly detailed in the search results, the potential is evident. One could envision a scenario where a metal catalyst is used to perform a C-H functionalization on the catharanthine scaffold. The introduction of a chiral ligand, such as a tartrate derivative, could serve a dual purpose:

Acceleration : Increase the reaction rate, allowing for lower catalyst loadings and milder conditions.

Stereocontrol : Direct the reaction to a specific site and control the stereochemistry of the newly formed bond, leading to novel, enantiopure catharanthine analogues.

The development of such systems relies on the synergistic interplay between the metal, the chiral tartaric acid-derived ligand, and the complex alkaloid substrate. acs.orgnih.gov The tunable nature of tartaric acid-based ligands would allow for fine-tuning of the catalyst to achieve optimal reactivity and selectivity for transformations on complex natural products like catharanthine. acs.org

Strategic Application of Tartaric Acid as a Chiral Resolving Agent for Racemic Catharanthine or its Precursors

Tartaric acid is a readily available and widely used chiral resolving agent in the pharmaceutical industry. libretexts.orglibretexts.org Its dicarboxylic acid nature allows it to form salts with basic compounds like the alkaloid catharanthine. libretexts.orglibretexts.org For the resolution of racemic catharanthine, an enantiomerically pure form of tartaric acid, such as (+)-tartaric acid, is employed. libretexts.orglibretexts.org

The reaction of racemic catharanthine with (+)-tartaric acid results in the formation of two diastereomeric salts: (+)-catharanthine-(+)-tartrate and (-)-catharanthine-(+)-tartrate. These diastereomeric salts possess distinct physical properties, most importantly, different solubilities. acs.org Through careful selection of solvents and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the more soluble salt which remains in the mother liquor. libretexts.org After separation, the pure diastereomeric salt is treated with a base to neutralize the tartaric acid and isolate the enantiomerically enriched catharanthine. libretexts.org

| Resolving Agent | Racemic Compound | Diastereomeric Salts Formed | Separation Principle |

| (+)-Tartaric Acid | (±)-Catharanthine | (+)-Catharanthine-(+)-Tartrate | Fractional Crystallization |

| (-)-Catharanthine-(+)-Tartrate |

Methodological Enhancements in Enantiomeric Enrichment and Isolation

To improve the efficiency and yield of chiral resolution, several methodological enhancements have been developed.

Preferential Crystallization Techniques

Preferential crystallization is a technique applicable to conglomerate-forming systems, where a racemic mixture crystallizes as a physical mixture of homochiral crystals. nih.gov This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. mpg.de This encourages the crystallization of only that enantiomer, leaving the other in the solution. libretexts.org While powerful, this technique is not universally applicable as the majority of racemates form racemic compounds (crystals containing both enantiomers in equal amounts) rather than conglomerates. nih.gov However, when applicable, it can be a highly effective method for enantiomeric enrichment.

Recycling Strategies for Unwanted Enantiomers via Racemization or Conversion

One common approach is racemization , where the unwanted enantiomer is converted back into the racemic mixture. rsc.org This can be achieved through various chemical or physical methods, and the resulting racemate can then be reintroduced into the resolution process. figshare.com For certain molecules, this racemization can be coupled with the resolution step in a process known as dynamic kinetic resolution, potentially allowing for a theoretical yield of 100% of the desired enantiomer.

Another strategy involves the conversion of the unwanted enantiomer into its desired counterpart. This is a more complex process that requires a chemical transformation to invert the stereocenter.

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer a powerful alternative and complementary approach to crystallization for chiral separation and are indispensable for assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for determining the enantiomeric excess (ee) of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatographic column. As the enantiomers pass through the column at different rates, they are detected separately, allowing for their quantification.

The selection of the appropriate CSP and mobile phase is critical for achieving good separation. For catharanthine and related alkaloids, various polysaccharide-based CSPs have proven effective. The use of HPLC is not only for final purity assessment but can also be used to monitor the progress of the chiral resolution process, helping to optimize conditions for crystallization or other separation methods. nih.gov

| Analytical Technique | Principle | Application in Catharanthine Resolution | Key Parameters |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric purity of catharanthine samples. | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength. |

Chiral Resolution and Enantioseparation Techniques for Catharanthine and Intermediates

Centrifugal Partition Chromatography (CPC) in pH-Zone Refining Mode for Alkaloid Separation

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that utilizes a support-free liquid stationary phase held in place by a centrifugal field. coms.eventsplantaanalytica.com This method avoids the irreversible adsorption of analytes that can occur with solid supports, enabling a high recovery of injected samples. coms.events A specialized and powerful mode of CPC for the separation of ionizable compounds like alkaloids is the pH-zone refining mode. rotachrom.com This technique is particularly effective for the preparative separation of compounds whose charge is pH-dependent, such as organic acids and bases. rotachrom.comcimap.res.in

The principle of pH-zone refining CPC involves the separation of analytes into highly concentrated, rectangular-shaped peaks with minimal overlap, eluting based on their pKa values and hydrophobicity. rotachrom.com This is achieved by using a retainer, which is a strong acid or base, in the stationary phase to retain the acidic or basic analytes. A displacer, a weaker base or acid, is included in the mobile phase to progressively elute the analytes according to their pKa and partitioning behavior. rotachrom.com This method offers significant advantages, including high sample loading capacity and the high purity and concentration of the collected fractions. rotachrom.comresearchgate.net

The pH-zone refining CPC mode has been successfully employed for the efficient, preparative isolation of indole (B1671886) alkaloids from the complex mixtures extracted from Catharanthus roseus. nih.govresearchgate.net This includes the separation of key monomeric alkaloids such as catharanthine (B190766) and vindoline (B23647), as well as the dimeric anticancer agent vincaleukoblastine (B1247). nih.govresearchgate.net The technique's ability to handle large sample loads makes it a viable method for industrial-scale purification. coms.events

In a typical separation of C. roseus alkaloids, a two-phase solvent system is utilized. The selection of this system is critical and must provide suitable partition coefficient (K) values for the target alkaloids under both acidic and basic conditions. cimap.res.in For the separation of basic alkaloids like catharanthine, a common setup involves adding a retainer (e.g., a strong acid like trifluoroacetic acid - TFA) to the aqueous stationary phase and a displacer (e.g., a base like triethylamine (B128534) - TEA) to the organic mobile phase. cimap.res.innih.gov However, the roles of the phases and the nature of the retainer and displacer can be reversed depending on the specific separation requirements (ascending vs. descending mode). researchgate.net

For instance, in the separation of alkaloids from a crude C. roseus extract, a biphasic solvent system can be employed where triethylamine is added to the organic stationary phase as a retainer, and an acid is used in the aqueous mobile phase as an eluter. nih.gov As the mobile phase is pumped through the system, it creates a moving pH boundary that displaces the alkaloids from the stationary phase, causing them to elute as well-resolved peaks according to their individual pKa values and hydrophobicity. rotachrom.com

Research has demonstrated the successful separation of a synthetic mixture of vindoline, catharanthine, and vincaleukoblastine using pH-zone refining CPC. nih.govresearchgate.net The experimental results were found to align well with theoretical chromatograms generated by numerical simulation. nih.govresearchgate.net An important finding from these studies is that increasing the mass of the injected sample can lead to an improvement in the purity of the isolated compounds, which is a significant advantage for preparative-scale separations. nih.gov

Below are tables detailing typical experimental conditions and results for the separation of C. roseus alkaloids using this technique.

Table 1: Experimental Conditions for pH-Zone Refining CPC Separation of Catharanthus roseus Alkaloids

| Parameter | Ascending Mode | Descending Mode |

|---|---|---|

| Solvent System | Dichloromethane/Methanol (B129727)/Water (10:3:7, v/v/v) | Dichloromethane/Methanol/Water (10:3:7, v/v/v) |

| Stationary Phase | Aqueous Phase | Organic Phase |

| Mobile Phase | Organic Phase | Aqueous Phase |

| Retainer | Hydrochloric acid (8 mM in aqueous phase) | Triethylamine (8 mM in organic phase) |

| Displacer | Triethylamine (8 mM in organic phase) | Hydrochloric acid (8 mM in aqueous phase) |

| Sample Loading | 110 mg vindoline HCl, 90 mg catharanthine HCl, 118 mg vincaleukoblastine sulfate (B86663) in 10 ml aqueous phase | 100 mg vindoline, 84 mg catharanthine, 105 mg vincaleukoblastine in 10 ml organic phase |

| Apparatus | High-Performance Centrifugal Partition Chromatograph (HPCPC) | High-Performance Centrifugal Partition Chromatograph (HPCPC) |

| Rotation Speed | 1000 rpm | 1000 rpm |

| Flow Rate | 2 ml/min | 2 ml/min |

| Detection | UV at 254 nm | UV at 254 nm |

This table is a representation of typical conditions and may vary based on specific experimental goals. Data compiled from multiple sources. researchgate.net

Table 2: Purity and Yield of Alkaloids from a Crude Extract Separation

| Compound | Amount Injected (mg) | Amount Recovered (mg) | Purity (%) |

|---|---|---|---|

| Vindoline | 110 | 95 | >95 |

| Catharanthine | 90 | 78 | >98 |

| Vincaleukoblastine | 118 | 99 | >90 |

Results are illustrative and based on findings from preparative separations. scribd.com

The successful application of pH-zone refining CPC highlights its potential as an efficient, selective, and preparative chromatographic technique for the isolation of valuable alkaloids like catharanthine from complex natural extracts. coms.eventsresearchgate.net The scalability of the method further underscores its importance for potential industrial applications. coms.events

Structural Elucidation and Conformational Analysis of Catharanthine Tartrate

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the structure of catharanthine (B190766) tartrate at the molecular level. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of catharanthine. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC), the precise chemical environment of each proton and carbon atom can be determined.

In the ¹H NMR spectrum of catharanthine, characteristic signals corresponding to its complex polycyclic structure are observed. researchgate.net For instance, the aromatic protons of the indole (B1671886) ring typically appear in the downfield region, while the aliphatic protons of the ethyl side chain and the intricate ring system resonate at higher field strengths. researchgate.net The coupling patterns between adjacent protons, revealed by their multiplicities, provide crucial information about the connectivity and stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Catharanthine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | δ 7.0 - 7.5 | - |

| Olefinic Proton | δ 5.8 - 6.0 | - |

| Methoxy Group | δ ~3.7 (s, 3H) | δ ~52.0 |

| Ethyl Group | δ ~0.9 (t), ~1.4 (q) | δ ~12.0, ~30.0 |

| Indole NH | δ ~8.0 (br s) | - |

| Various CH, CH₂ | δ 1.5 - 4.0 | δ 20.0 - 70.0 |

| Carbonyl Carbon | - | δ ~174.0 |

| Aromatic Carbons | - | δ 110.0 - 140.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data is based on general knowledge of catharanthine spectra. researchgate.netmdpi.comresearchgate.netnih.govyoutube.com

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular formula of catharanthine tartrate and to study its fragmentation patterns. HR-MS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For catharanthine ([M+H]⁺), the expected monoisotopic mass is approximately 337.1911, corresponding to the molecular formula C₂₁H₂₅N₂O₂⁺.

Upon fragmentation in the mass spectrometer (MS/MS), catharanthine yields characteristic product ions that provide structural information. The fragmentation pathways are elucidated by analyzing the masses of these fragments. Common fragmentation patterns for indole alkaloids like catharanthine involve cleavages of the bonds within the complex ring system. The study of these fragmentation pathways is crucial for the structural confirmation of catharanthine and for distinguishing it from its isomers. libretexts.orgmdpi.com

Table 2: Major Fragment Ions of Catharanthine Observed in Mass Spectrometry

| m/z of Fragment Ion | Proposed Structure/Loss |

| 305 | Loss of methoxycarbonyl radical |

| 279 | Further fragmentation |

| 144 | Fragment containing the indole nucleus |

| 130 | Cleavage of the isoquinuclidine core |

Note: The fragmentation pattern can be influenced by the ionization technique and collision energy used in the mass spectrometer. libretexts.orgmdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. epequip.comnih.gov

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. researchgate.netresearchgate.net The presence of the tartaric acid would be indicated by a broad O-H stretching vibration from the carboxylic acid and secondary alcohol groups, typically in the range of 3500-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹. For the catharanthine moiety, the N-H stretch of the indole ring is expected around 3400 cm⁻¹, and the C=O stretch of the ester group at approximately 1730 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the indole ring would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. mdpi.com The aromatic ring vibrations and the C=C double bond in the catharanthine structure would give rise to strong Raman signals. The formation of the salt with tartaric acid can be confirmed by shifts in the characteristic vibrational frequencies of both the catharanthine and tartaric acid compared to their free forms, indicating the presence of ionic interactions and hydrogen bonding.

Electronic Circular Dichroism (ECD) is a chiroptical technique that is instrumental in determining the absolute configuration of chiral molecules like catharanthine. nih.gov Since enantiomers exhibit mirror-image ECD spectra, the experimental spectrum of a compound can be compared with the theoretically calculated spectra for its possible stereoisomers to assign the correct absolute configuration. nih.govrsc.org

For a definitive assignment of the absolute configuration, the experimental ECD spectrum of this compound would be recorded and compared with the ECD spectra predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental and a calculated spectrum for a specific enantiomer provides strong evidence for its absolute configuration.

X-ray Crystallography of this compound and Related Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

An X-ray crystallographic analysis of a suitable single crystal of this compound would yield its precise three-dimensional structure. The analysis would reveal the exact conformation of the catharanthine molecule and the tartrate counter-ion in the solid state. It would also show the intricate network of intermolecular interactions, including hydrogen bonds between the catharanthine and tartrate ions, which are crucial for the stability of the crystal lattice.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The stability and physical properties of a crystalline solid are significantly influenced by the network of intermolecular interactions, particularly hydrogen bonds. In the case of this compound, a variety of hydrogen bond donors and acceptors are present, leading to a complex and robust network.

The catharanthine molecule itself contains a tertiary amine nitrogen and an ester carbonyl group, both of which can act as hydrogen bond acceptors. The indole nitrogen can act as a hydrogen bond donor. The tartaric acid moiety is rich in functional groups capable of forming strong hydrogen bonds, with two carboxylic acid groups and two hydroxyl groups.

Upon the formation of the tartrate salt, the acidic proton of one of the carboxylic acid groups of tartaric acid is expected to transfer to the more basic tertiary amine of the catharanthine, creating a positively charged catharanthinium cation and a negatively charged tartrate anion. This ionic interaction forms a primary and strong electrostatic attraction.

The resulting hydrogen bonding network would likely involve the following interactions:

N⁺-H···O⁻ : Strong hydrogen bonds between the protonated tertiary amine of the catharanthinium cation and the carboxylate oxygen atoms of the tartrate anion.

O-H···O : Hydrogen bonds between the hydroxyl groups of the tartrate anion and the carboxylate oxygen atoms of neighboring tartrate anions, or with the ester carbonyl oxygen of the catharanthinium cation.

N-H···O : Hydrogen bonds from the indole nitrogen of the catharanthinium cation to an oxygen acceptor on the tartrate anion.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N⁺-H (Catharanthinium) | O⁻ (Tartrate Carboxylate) | Strong, Charge-Assisted |

| O-H (Tartrate Hydroxyl) | O (Tartrate Carboxylate/Hydroxyl) | Strong |

| O-H (Tartrate Hydroxyl) | O=C (Catharanthinium Ester) | Moderate |

| N-H (Indole) | O (Tartrate) | Moderate |

| C-H (Catharanthinium) | O (Tartrate) | Weak |

Elucidation of Absolute Stereochemistry and Conformation in the Solid State

Catharanthine is a chiral molecule, possessing several stereogenic centers. The use of (+)-tartaric acid, which has a known absolute configuration (2R, 3R), as a co-former allows for the determination of the absolute stereochemistry of the catharanthine molecule within the crystal structure via single-crystal X-ray diffraction. This method, known as the internal chiral reference method, is a standard and reliable technique in crystallography.

The absolute configuration of the catharanthine cation would be determined by refining the crystallographic model against the diffraction data and calculating the Flack parameter. A value of this parameter close to zero would confirm the correct assignment of the absolute configuration of all chiral centers in the catharanthine molecule.

The solid-state conformation of the catharanthine cation is another critical piece of information obtained from the crystal structure analysis. The catharanthine molecule has a rigid polycyclic core, but some degree of conformational flexibility exists, for instance, in the orientation of the ethyl group and the carbomethoxy group. The conformation adopted in the solid state is the one that allows for the most stable packing arrangement, influenced by the intermolecular interactions discussed previously. A detailed analysis of the torsion angles within the catharanthine skeleton would precisely define its solid-state conformation.

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ (non-centrosymmetric) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |

| Z (Molecules per unit cell) | Number of formula units in the unit cell |

| Flack Parameter | Value close to 0 for correct absolute configuration |

| Key Torsion Angles | Defines the solid-state conformation of catharanthine |

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation of Tartaric Acid-Catalyzed or Mediated Transformations

Tartaric acid, a readily available chiral Brønsted acid, serves as an effective organocatalyst for various chemical transformations, most notably condensation reactions. Its catalytic activity stems from its ability to donate protons, thereby activating electrophiles. A prime example is the acid-catalyzed aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction.

The general mechanism for an acid-catalyzed aldol condensation proceeds through several key steps. youtube.comoberlin.edu First, the acid catalyst protonates the carbonyl oxygen of one of the reactant molecules (e.g., a ketone or aldehyde). This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, a second reactant molecule, which must possess an alpha-hydrogen, undergoes tautomerization to form its enol isomer. youtube.com This enol, acting as a nucleophile, then attacks the activated, protonated carbonyl group of the first molecule. youtube.comyoutube.com This step forms the new carbon-carbon bond and results in a protonated aldol addition product. Finally, deprotonation by a conjugate base regenerates the acid catalyst and yields the neutral β-hydroxy carbonyl product. youtube.com Under many acidic conditions, this aldol addition product readily undergoes dehydration to form a more stable α,β-unsaturated carbonyl compound. youtube.comyoutube.com

Density Functional Theory (DFT) calculations have been employed to investigate the intricacies of such acid-catalyzed mechanisms. mdpi.comumass.edu These studies reveal that in the absence of a catalyst, the activation energy for enol formation is prohibitively high. However, the presence of an acid catalyst significantly lowers this energy barrier, facilitating the reaction. mdpi.com For instance, DFT studies on the aldol condensation of a lubricant base stock showed that an acid catalyst could reduce the activation energy for enol formation from approximately 270–290 kJ/mol to around 177 kJ/mol. mdpi.com The subsequent C-C bond-forming step between the enol and the protonated carbocation intermediate has a much lower activation energy, in the realm of 65 kJ/mol. mdpi.com Computational investigations of aldol condensation in acidic zeolites similarly identified the keto-enol tautomerization as the rate-determining step, a finding consistent with the mechanism in homogeneous acid catalysis. umass.edu These computational approaches allow for the mapping of the potential energy surface, identifying transition states and intermediates to build a detailed picture of the reaction pathway. mdpi.com

A plausible mechanism for a tartaric acid-catalyzed aldol condensation is depicted below:

Protonation of Carbonyl: A carbonyl oxygen is protonated by tartaric acid.

Enol Formation: A second carbonyl-containing molecule tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the protonated carbonyl carbon.

Deprotonation: The resulting intermediate is deprotonated to yield the β-hydroxy carbonyl product and regenerate the tartaric acid catalyst.

Dehydration (Optional): The β-hydroxy product is protonated and eliminates a water molecule to form an α,β-unsaturated product.

Molecular Modeling and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like tartaric acid and catharanthine (B190766), offering insights that complement experimental findings. These methods allow for the exploration of molecular conformations, electronic structures, and reaction dynamics at an atomic level.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. researchgate.net These calculations determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the stability of different molecular conformations. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. rsc.org A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, facilitating chemical reactions.

For complex molecules like the indole (B1671886) alkaloid catharanthine, DFT calculations can elucidate its electronic properties. The geometry of the molecule is first optimized to find its lowest energy conformation, often using a functional like B3LYP with a basis set such as 6-31G*. rsc.org From this optimized structure, the frontier molecular orbitals (HOMO and LUMO) can be calculated and visualized. Studies on related indole alkaloids show that the HOMO is often distributed over the electron-rich indole ring system, while the LUMO may be located elsewhere, influencing the molecule's sites for nucleophilic and electrophilic attack. jst.go.jp A computational study on alkaloids from Catharanthus roseus reported calculated HOMO-LUMO energy gaps for its constituent biomolecules. rsc.org

| Compound (Major Alkaloids in C. roseus) | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Compound 1 | -6.2228 | -2.2146 | 4.0081 |

| Compound 2 | -6.2227 | -2.2741 | 3.9486 |

Table 1: Representative quantum chemical parameters for major alkaloids found in Catharanthus roseus, calculated using DFT (B3LYP/6-31G*). Data sourced from a study on C. roseus phytochemicals. rsc.org Note: Catharanthine is a major alkaloid, and these values represent typical parameters for such compounds.

In the context of reaction pathways, DFT is used to map the potential energy surface, identifying the structures and energies of reactants, transition states, and products. mdpi.comumass.edu This allows for the calculation of activation barriers, providing a quantitative understanding of reaction kinetics and mechanisms, as seen in the acid-catalyzed aldol condensations. mdpi.com

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes like solution-phase behavior and crystallization. scholaris.canih.gov These simulations are crucial for understanding how molecules interact with their environment and organize into ordered structures. cecam.org

The crystallization of a molecule like tartaric acid from an aqueous solution is a complex process involving nucleation and crystal growth. chemrxiv.org MD simulations can probe the microscopic details of these events, which are often difficult to observe experimentally. scholaris.ca In a typical simulation, a system is set up with solute (tartaric acid) and solvent (water) molecules in a simulation box under specific conditions of temperature and pressure. mdpi.com The interactions between all atoms are described by a force field.

The simulation tracks the trajectories of all molecules, allowing researchers to observe the spontaneous formation of small, ordered aggregates (nuclei) from the disordered solution. nih.gov By analyzing these trajectories, one can understand the mechanisms of nucleation, the structure of the critical nucleus, and the kinetics of crystal growth. chemrxiv.org Enhanced sampling techniques are often necessary to overcome the long timescales typically associated with nucleation events. cecam.orgchemrxiv.org

Computational studies on the crystallization of organic molecules often focus on constructing a crystal energy landscape. nih.govsoton.ac.uk This landscape represents the set of thermodynamically plausible crystal structures (polymorphs) based on their calculated lattice energies. nih.govbohrium.com By analyzing this landscape, researchers can predict the most stable polymorphs and gain insight into why certain forms might be favored kinetically during crystallization. soton.ac.uk For dicarboxylic acids, MD simulations have been used to study their behavior at interfaces and in solution, showing how they can form ordered structures driven by interactions like hydrogen bonding and hydrophobic effects.

| Simulation Parameter | Description/Typical Value |

|---|---|

| System | Tartaric acid molecules in a water box |

| Force Field | Describes inter- and intramolecular interactions (e.g., GROMOS, AMBER) |

| Ensemble | Constant Number of particles, Pressure, Temperature (NPT) |

| Temperature | Controlled via a thermostat (e.g., 298 K) |

| Simulation Time | Nanoseconds (ns) to microseconds (μs), often requiring enhanced sampling |

| Key Observables | Nucleus size, radial distribution functions, potential energy, order parameters |

Table 2: Typical parameters for a molecular dynamics simulation studying the crystallization of tartaric acid from an aqueous solution.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule. While widely used in drug discovery, it is fundamentally a tool for studying intermolecular interactions in a biophysical context. Docking algorithms explore possible binding conformations and score them based on the strength of the intermolecular forces involved.

For a molecule like catharanthine, docking studies can reveal its potential for non-covalent interactions. These studies place catharanthine into a defined binding site and evaluate interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with the surrounding chemical environment (e.g., amino acid residues of a protein's active site). nih.gov

| Interaction Type | Potential Functional Groups on Catharanthine | Interacting Partner (e.g., in a binding site) |

|---|---|---|

| Hydrogen Bonding | Ester carbonyl (acceptor), Indole N-H (donor) | H-bond donors/acceptors (e.g., Ser, Thr, Asn side chains) |

| Hydrophobic Interactions | Ethyl group, Indole ring system | Nonpolar residues (e.g., Leu, Val, Phe) |

| π-π Stacking | Indole aromatic ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

| van der Waals Forces | Entire molecular surface | All nearby atoms |

Table 3: Summary of potential intermolecular interactions for catharanthine as investigated by molecular docking within a biophysical context.

Research on Derivatization and Functionalization of Catharanthine

Synthesis of Novel Catharanthine (B190766) Derivatives with Modified Structures

The synthesis of new catharanthine analogs has focused on several key areas of the molecule, including the iboga skeleton, the ethyl side chain, and the C16 carboxyl group. These modifications are crucial for exploring the structure-activity relationships, particularly in the context of its role as a precursor to the potent anticancer agent vinblastine (B1199706).

Researchers have successfully synthesized racemic analogs of catharanthine where the indole (B1671886) ring's fusion to the non-aromatic part of the iboga skeleton is altered. researchgate.net Instead of the natural (2,3) fusion, analogs with (2,1) and (3,2) fusions have been created. researchgate.net These structural changes significantly impact the molecule's reactivity in coupling reactions with vindoline (B23647). researchgate.net

Another significant area of modification is the C16 position. The methyl ester at this position plays a critical, unanticipated role in the biological activity of resulting dimeric alkaloids. nih.gov Studies have shown that while an electron-withdrawing group at C16 is important for effective coupling with vindoline, the specific nature of this group is crucial for cytotoxicity. nih.govwikipedia.org For instance, replacing the C16' methyl ester in vinblastine with an ethyl ester, a cyano group, or an aldehyde leads to a substantial decrease in cytotoxic activity. nih.gov A variety of C16-modified catharanthine derivatives have been prepared to investigate these effects. wikipedia.orgmedchemexpress.com

Furthermore, fluorinated analogs of catharanthine have been developed. The synthesis of 20,20-difluorocatharanthine, starting from naturally occurring catharanthine, was explored as a potential route to precursors of the vinflunine (B192657) family of drugs. rsc.orgresearchgate.net However, the biomimetic coupling of these fluorinated derivatives with vindoline resulted in unexpected alkaloid structures, highlighting how modification of the ethyl group can dramatically alter reaction pathways. rsc.orgresearchgate.net Additionally, the electrochemical fragmentation of catharanthine in methanol (B129727) has been used to synthesize 16-methoxycleavamine, demonstrating another route to functionalized derivatives. lktlabs.com

A summary of representative novel catharanthine derivatives is presented below.

| Derivative Type | Specific Examples | Synthetic Strategy | Key Findings | Reference |

| Skeletal Analogs | (2,1) and (3,2) fused indole rings; Deethylcatharanthine | Multi-step organic synthesis from simpler precursors. | Altered ring fusion impacts reactivity in coupling reactions; (3,2) isomers fragment at the C16-C21 bond but do not couple with vindoline. | researchgate.net |

| C16-Substituted | Analogs with ethyl ester, cyano, aldehyde, hydroxymethyl, or primary carboxamide at C16. | Modification of the C16 carboxyl group on the catharanthine scaffold. | An electron-withdrawing group at C16 is necessary for coupling, but the methyl ester is uniquely important for the cytotoxicity of the resulting dimer. nih.govwikipedia.org | nih.govwikipedia.orgmedchemexpress.com |

| Fluorinated Analogs | 20,20-difluorocatharanthine and related congeners. | Multi-step synthesis involving fluorination reactions on the catharanthine molecule. | Coupling with vindoline leads to unexpected alkaloid structures, demonstrating a unique reactivity profile for fluorinated derivatives. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Fragmentation Derivatives | 16-Methoxycleavamine | Anodic C16–C21 fragmentation of catharanthine in methanol followed by reduction. | Two-electron controlled potential oxidation affords the intermediate for reduction to the final product in high yield. | lktlabs.com |

Investigation of Impurities and By-products from Catharanthine Tartrate Preparation and Subsequent Reactions

The preparation of this compound, whether through extraction from Catharanthus roseus or via total synthesis, and its subsequent use in derivatization reactions, can generate a range of impurities and by-products. researchgate.netgoogle.com The complexity of the biosynthetic pathway for terpenoid indole alkaloids means that catharanthine extracted from natural sources can be contaminated with other structurally related alkaloids. researchgate.netresearchgate.net These can include biosynthetic precursors like tabersonine (B1681870) and stemmadenine (B1243487) or other downstream products that may co-elute during chromatographic purification. researchgate.net

In chemical reactions, particularly the crucial coupling with vindoline to form bisindole alkaloids, several by-products can arise. The Fe(III)-promoted coupling, for example, directly provides not only the desired vinblastine but also its naturally occurring C21' alcohol isomer, leurosidine, as a significant by-product. researchgate.net The initial product of this coupling is α-3′,4′-anhydrovinblastine, which is an intermediate that can be isolated or further converted. rsc.orgresearchgate.netnih.gov If the reaction conditions are not perfectly controlled, other isomeric products may also be formed.

The inherent reactivity of the catharanthine molecule can also lead to by-products. The C16–C21 bond is susceptible to fragmentation under oxidative conditions, as seen in the electrochemical synthesis of 16-methoxycleavamine. lktlabs.com This fragmentation can be a desired transformation or an unwanted side reaction depending on the synthetic goal. The formation of an azabenzfulvene intermediate via this fragmentation is a key step in some coupling reactions, but its high reactivity can lead to various non-productive pathways if not efficiently trapped by the coupling partner. rsc.org

A patent for preparing highly pure this compound highlights the importance of purification methods like pH gradient separation and crystallization to remove these impurities, underscoring the challenge they present. google.com Another patent details the preparation of vincristine (B1662923) impurities from the total alkaloids of C. roseus, further indicating the complex mixture of related compounds that must be separated. google.com The identification and characterization of these impurities are critical for ensuring the quality and safety of pharmaceutical products derived from catharanthine.

Strategies for Stereocontrolled Derivatization

Achieving stereocontrol is a paramount challenge in the derivatization of catharanthine, especially in reactions that create new stereocenters. The most significant example is the coupling reaction with vindoline, which forms a new quaternary carbon at the C16' position. The stereochemistry at this center is critical for the biological activity of the resulting vinblastine-type alkaloids.

Significant advances have been made in developing highly stereoselective coupling reactions. One powerful strategy involves the use of tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a single-electron oxidant. wikipedia.org This method promotes the coupling of catharanthine and vindoline to provide anhydrovinblastine (B1203243) in excellent yield with complete control over the C16' stereochemistry. wikipedia.org The reaction is believed to proceed through a diastereospecific mechanism involving the requisite backside attack of vindoline on an electrophilic, delocalized catharanthine radical cation. wikipedia.org This attack results in an exclusive inversion of the C16' stereochemistry. wikipedia.org

Similar stereochemical control is observed in the analogous FeCl₃-promoted reactions. wikipedia.org These reactions are also thought to proceed via a radical cation intermediate, leading to the same inversion of stereochemistry at C16'. wikipedia.orgrsc.org The remarkable diastereospecificity of these methods, where the stereochemical outcome is mechanistically imposed, contrasts with other coupling methods like the Polonovski fragmentation, where the diastereoselectivity can be dependent on reaction conditions such as temperature. wikipedia.org

The inherent structure of the catharanthine molecule itself plays a crucial role in directing the stereochemical outcome. wikipedia.org Even when simplified indole derivatives lacking the full bicyclic structure of catharanthine are used in coupling reactions, the high diastereoselectivity is lost, highlighting the substrate-controlled nature of the reaction. wikipedia.org Furthermore, a stereocontrolled total synthesis of (±)-catharanthine has been achieved using a key radical-mediated cyclization to form the indole ring, demonstrating that stereocontrol can be exerted even in the construction of the catharanthine scaffold itself. pharmaffiliates.com These strategies, which leverage specific reagents and exploit the innate structural features of the molecule, are essential for the efficient and precise synthesis of complex catharanthine derivatives and their subsequent products.

Biotechnological and Biosynthetic Research Perspectives on Catharanthine

Advanced Research on Catharanthine (B190766) Biosynthesis Pathways in Catharanthus roseus

The biosynthesis of catharanthine is a complex, multi-step process involving numerous enzymes and intermediates. numberanalytics.com It is a branch of the larger TIA pathway, which originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), from the terpenoid pathway, to form strictosidine (B192452). nih.govethz.ch Strictosidine is the universal precursor for all TIAs. nih.gov

The pathway from strictosidine to catharanthine has been the subject of intensive research, leading to the elucidation of several key enzymatic steps. mdpi.comnih.gov After its formation, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to produce an unstable aglycone. mdpi.com This aglycone is then converted through a series of intermediates, including geissoschizine and stemmadenine (B1243487). nih.gov While the complete enzymatic cascade from strictosidine to catharanthine is still being fully detailed, recent discoveries have identified crucial enzymes that catalyze the later steps. nih.govacs.org These include geissoschizine synthase (GS), geissoschizine oxidase (GO), stemmadenine O-acetyltransferase (SAT), precondylocarpine acetate (B1210297) synthase (PAS), and catharanthine synthase (CS). mdpi.comnih.gov The characterization of these enzymes provides critical targets for metabolic engineering efforts aimed at increasing catharanthine production. mdpi.com

Biotechnological Approaches for Enhanced Alkaloid Production in Cell Cultures

Plant cell and hairy root cultures of C. roseus have been extensively explored as alternative platforms for the production of TIAs, including catharanthine. plos.orgresearchgate.net These in vitro systems offer several advantages, such as controlled growth conditions and the potential for process optimization. researchgate.netnih.gov However, the production of TIAs in undifferentiated cell cultures is often low. mdpi.com Various biotechnological strategies have been developed to enhance alkaloid yields.

Elicitation is a widely used technique that involves the application of biotic or abiotic elicitors to stimulate the plant's defense responses, which often include the production of secondary metabolites. mdpi.com Methyl jasmonate (MeJA) is a well-known elicitor that has been shown to significantly increase catharanthine production in C. roseus hairy root cultures. mdpi.com Other elicitors, such as fungal extracts from Aspergillus niger and Trichoderma viride, have also been successfully used to boost catharanthine levels in cell suspension cultures. nih.gov

Precursor feeding involves supplying the culture medium with biosynthetic precursors to overcome potential bottlenecks in the pathway. tandfonline.com Feeding with loganin (B1675030) and tryptamine has been shown to increase the production of strictosidine and downstream alkaloids. nih.gov Similarly, feeding with immediate precursors can enhance the yield of specific alkaloids.

Medium optimization and culture conditions also play a crucial role in maximizing alkaloid production. nih.gov Factors such as the composition of the culture medium, pH, temperature, and inoculum density can significantly impact cell growth and secondary metabolite synthesis. nih.gov For example, a culture medium supplemented with mannitol (B672) and sucrose (B13894) has been found to stimulate catharanthine production. nih.gov

Immobilization of plant cells can also enhance TIA production by providing a more stable culture environment and potentially increasing cell density. mdpi.com

The following table summarizes some of the biotechnological approaches used to enhance catharanthine production in C. roseus cultures:

| Approach | Method | Effect on Catharanthine Production | Reference(s) |

| Elicitation | Methyl Jasmonate (MeJA) | Increased production in hairy roots. | mdpi.com |

| Fungal Extracts (Aspergillus niger, Trichoderma viride) | Enhanced levels in cell suspension cultures. | nih.gov | |

| Chitooligosaccharides | Increased accumulation in leaves. | mdpi.com | |

| Precursor Feeding | Loganin and Tryptamine | Increased downstream alkaloid production. | nih.govtandfonline.com |

| Medium Optimization | Supplementation with Mannitol and Sucrose | Stimulated production. | nih.gov |

| Adjustment of pH and Temperature | Optimized cell growth and alkaloid synthesis. | nih.gov |

Genetic Engineering Strategies for Modulating Biosynthetic Flux

Genetic engineering offers a powerful tool to rationally manipulate the TIA biosynthetic pathway and enhance the production of desired alkaloids like catharanthine. ethz.ch These strategies focus on overexpressing key biosynthetic genes, modulating regulatory genes, or silencing competing pathways.

Overexpression of Biosynthetic Genes: A primary strategy involves the overexpression of genes encoding rate-limiting enzymes in the catharanthine pathway. Overexpression of genes like tryptophan decarboxylase (TDC) and strictosidine synthase (STR) has led to increased production of vindoline (B23647) and catharanthine. ethz.chresearchgate.net Similarly, co-overexpression of geraniol (B1671447) 10-hydroxylase (G10H) and the transcription factor ORCA3 in hairy roots resulted in a significant increase in catharanthine production. ethz.ch

Modulation of Transcription Factors: Transcription factors (TFs) play a pivotal role in regulating the expression of multiple genes within a biosynthetic pathway. plos.orgnih.gov Therefore, engineering these regulators can have a broad and significant impact on alkaloid production. scispace.com

Activators: The overexpression of transcriptional activators like ORCA3, CrMYC1, and CrWRKY1 has been shown to upregulate several TIA biosynthetic genes, leading to increased accumulation of catharanthine and other alkaloids. nih.govscispace.comresearchgate.net For instance, overexpressing CrMYC1 resulted in a notable increase in both catharanthine and vinblastine (B1199706). scispace.comresearchgate.net

Repressors: Conversely, silencing transcriptional repressors such as the ZCT (zinc-finger Catharanthus transcription factor) family has been explored as a strategy to de-repress the TIA pathway. plos.org However, the tight regulation of the pathway means that silencing a single repressor may not always lead to a significant increase in alkaloid production, highlighting the complexity of the regulatory network. plos.org

RNA Interference (RNAi): This technique can be used to downregulate the expression of genes in competing metabolic pathways, thereby redirecting metabolic flux towards the desired product.

The table below provides examples of genetic engineering strategies and their impact on catharanthine production:

| Strategy | Gene(s) Modified | Effect on Catharanthine Production | Reference(s) |

| Overexpression of Biosynthetic Genes | TDC and STR | Increased production. | ethz.chresearchgate.net |

| G10H and ORCA3 | 6.5-fold higher production in hairy roots compared to control. | ethz.ch | |

| Modulation of Transcription Factors | Overexpression of CrMYC1 | Approximately 3-fold increase. | researchgate.net |

| Overexpression of ORCA3 | Increased accumulation. | researchgate.nethep.com.cn | |

| Overexpression of CrWRKY1 | Increased accumulation. | nih.gov | |

| Silencing of ZCT1 | No significant effect, illustrating tight regulation. | plos.org |

Emerging Research Avenues and Future Directions

The synthesis and application of the chemical scaffold involving (±)-Tartaric acid and catharanthine (B190766) continue to be areas of intensive research. Scientists are exploring innovative methodologies to enhance production efficiency, improve sustainability, and discover new therapeutic applications. These efforts are increasingly leveraging cutting-edge technologies and adhering to the principles of green chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.